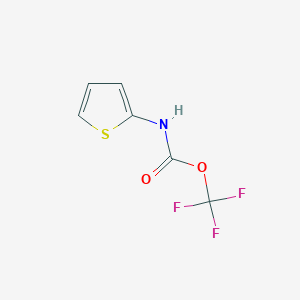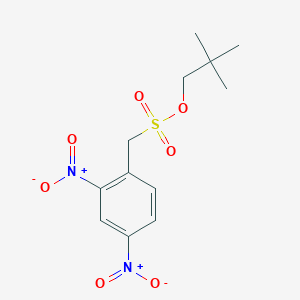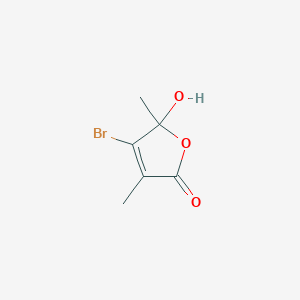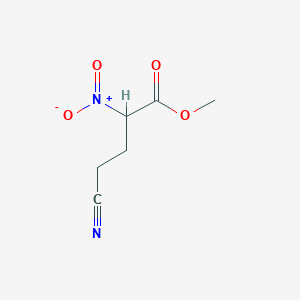
Methyl 4-cyano-2-nitrobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-cyano-2-nitrobutanoate is an organic compound with the molecular formula C6H8N2O4. It is a derivative of butanoic acid and contains both a cyano group and a nitro group, making it a versatile intermediate in organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-2-nitrobutanoate can be synthesized through various methods. One common approach involves the nitration of methyl 4-cyanobutanoate using nitric acid and sulfuric acid as nitrating agents. The reaction is typically carried out under controlled temperature conditions to ensure the selective formation of the nitro compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-cyano-2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions.
Major Products Formed
Reduction: Methyl 4-amino-2-nitrobutanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-cyano-2-nitrobutanoic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-cyano-2-nitrobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 4-cyano-2-nitrobutanoate involves its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the cyano group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, leading to its diverse applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-nitrobutanoate: Lacks the cyano group, making it less versatile in certain reactions.
Methyl 4-cyanobutanoate: Lacks the nitro group, limiting its reactivity in reduction reactions.
Uniqueness
Methyl 4-cyano-2-nitrobutanoate is unique due to the presence of both the cyano and nitro groups, which provide a combination of reactivity and versatility not found in similar compounds. This dual functionality makes it a valuable intermediate in various synthetic pathways .
Eigenschaften
CAS-Nummer |
90016-21-0 |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
methyl 4-cyano-2-nitrobutanoate |
InChI |
InChI=1S/C6H8N2O4/c1-12-6(9)5(8(10)11)3-2-4-7/h5H,2-3H2,1H3 |
InChI-Schlüssel |
KYEKCPPDJVUYNI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C(CCC#N)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


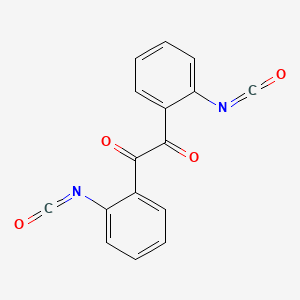
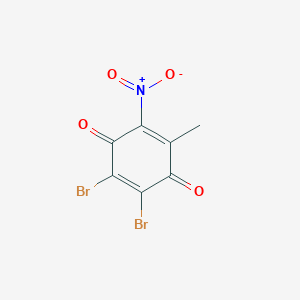
![4-[(3-Nitrobenzoyl)oxy]benzoic acid](/img/structure/B14382045.png)
![Tert-butyl-[tert-butyl(tert-butylphosphanyl)phosphanyl]-tert-butylphosphanylphosphane;ditert-butyltin](/img/structure/B14382055.png)
![5-[(6-Methoxyquinolin-8-YL)amino]pentan-2-one](/img/structure/B14382058.png)

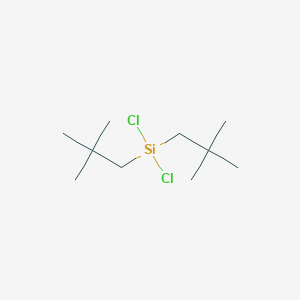
![1,4,7-Tris[(diphenylphosphoryl)methyl]-1,4,7-triazonane](/img/structure/B14382065.png)

![4-Hydroxy-3-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14382081.png)
